cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a cyclic organic compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol. This compound is notable for its structural complexity and the presence of both a cyclohexane ring and a benzoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from simpler organic molecules.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the benzoyl or cyclohexane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, various solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated compounds, substituted benzoyl or cyclohexane derivatives.
Scientific Research Applications
cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has found applications in various fields of research and industry:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
- 4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
- cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxamide
Uniqueness: cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans-isomer or other similar compounds .
Properties
IUPAC Name |
4-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-7-11(2)9-14(8-10)15(17)12-3-5-13(6-4-12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJTNCBQFWRCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCC(CC2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203310, DTXSID601212105 | |
Record name | trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-27-9, 735270-26-5 | |
Record name | trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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